H-His-Gly-Gly-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQYIRHBVVUTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29152-93-0 | |
| Record name | NSC118493 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Fundamental Aspects of H His Gly Gly Oh Peptide Architecture
Structural Elucidation and Conformational Analysis
The three-dimensional structure of a peptide is crucial to its function. For H-His-Gly-Gly-OH, a combination of spectroscopic methods in solution and theoretical and experimental approaches in the solid state are employed to understand its conformational landscape.
Spectroscopic techniques are invaluable for studying the structure of peptides in solution, where they often exist in a dynamic equilibrium of different conformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the population of different conformers can be obtained. mdpi.comnih.gov
For histidine-containing peptides like this compound, NMR studies can be used to investigate the conformational equilibria of the histidyl side chain. documentsdelivered.com The ionization state of the carboxyl, histidyl, and amino groups influences the distribution of rotamers of this side chain. documentsdelivered.com The analysis of NMR data at different temperatures allows for the determination of thermodynamic parameters (ΔH° and ΔS°) that characterize these conformational equilibria. documentsdelivered.com
Table 1: Representative ¹³C NMR Chemical Shifts for Amino Acid Residues in a Peptide Chain (H-Gly-Gly-X-L-Ala-OH in D₂O)
| Amino Acid (X) | Cα (ppm) | Cβ (ppm) | Cγ (ppm) | Cδ (ppm) |
| Glycine (B1666218) | 43.5 | - | - | - |
| Histidine | 55.2 | 29.3 | 135.5 | 118.6 |
Data adapted from Richarz, R., & Wüthrich, K. (1978). researchgate.net
The chemical shifts of the glycine residues in this compound would be expected to be in a similar range to those observed for other short peptides. hmdb.canih.gov The presence of the histidine residue, with its aromatic imidazole (B134444) ring, will influence the chemical shifts of the adjacent glycine residue.
Infrared (IR) spectroscopy provides information about the vibrational modes of molecules, which are sensitive to the local chemical environment and conformation. In peptides, the amide I (C=O stretching) and amide II (N-H in-plane bending and C-N stretching) bands are particularly informative about the secondary structure. msu.eduvscht.cz
The IR spectrum of a peptide is characterized by several key absorption bands. The amide I band typically appears in the region of 1600-1700 cm⁻¹, and its exact position can indicate the presence of α-helices, β-sheets, or random coil structures. The amide II band is found between 1500 and 1600 cm⁻¹. Other important vibrations include the N-H stretch (around 3300 cm⁻¹) and the C-H stretch (around 2850-3000 cm⁻¹). vscht.cz
Table 2: Typical Infrared Absorption Frequencies for Peptides
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
| Amide I | 1600 - 1700 | C=O stretch |
| Amide II | 1500 - 1600 | N-H bend, C-N stretch |
| N-H Stretch | ~3300 | N-H stretch |
| C-H Stretch | 2850 - 3000 | C-H stretch |
| Carboxylate (asymmetric) | ~1600 | COO⁻ stretch |
| Carboxylate (symmetric) | ~1400 | COO⁻ stretch |
General frequency ranges compiled from various sources. msu.eduvscht.czresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For peptides, the primary chromophores are the peptide bonds and the aromatic side chains of certain amino acids.
Peptides lacking significant conjugated systems, such as this compound, primarily absorb in the far-UV region (below 240 nm). The peptide bond exhibits a strong absorption maximum around 190-200 nm (π→π* transition) and a weaker absorption around 210-220 nm (n→π* transition). The imidazole ring of histidine also contributes to the UV absorption, typically with a maximum around 211 nm. sielc.com
The UV spectrum of glycine shows strong absorption at 200 nm which rapidly decreases at longer wavelengths. sielc.com The UV-Vis spectrum of this compound is expected to be a composite of the absorptions of its constituent amino acids and peptide bonds. The absorbance is generally proportional to the concentration of the peptide in solution, following the Beer-Lambert law. springernature.com
Table 3: Expected UV Absorption Maxima for this compound Constituents
| Chromophore | Wavelength (λmax) |
| Peptide Bond (π→π) | ~190-200 nm |
| Peptide Bond (n→π) | ~210-220 nm |
| Histidine Imidazole Ring | ~211 nm |
Data based on general peptide and amino acid spectroscopic properties. sielc.com
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. It is a particularly sensitive technique for determining the secondary structure of peptides and proteins in solution. wikipedia.orglibretexts.org
The CD spectrum of a peptide in the far-UV region (190-250 nm) provides a signature of its secondary structure content. nih.gov Different secondary structures have characteristic CD spectra:
α-helix: Negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. libretexts.org
β-sheet: A negative band around 218 nm and a positive band around 195 nm. libretexts.org
Random coil: A strong negative band below 200 nm and very low ellipticity above 210 nm. nih.gov
X-ray crystallography is the most definitive method for determining the three-dimensional structure of molecules in the solid state at atomic resolution. memtein.comwikipedia.org By diffracting X-rays through a single crystal of a compound, a map of electron density can be generated, from which the positions of the atoms can be determined.
While a crystal structure for the tripeptide this compound has not been reported in the Cambridge Structural Database, studies on related compounds provide valuable insights. For example, the crystal structure of a complex between glycyl-L-histidine and oxalic acid has been determined. nih.gov In this complex, the dipeptide adopts a "closed" conformation. nih.gov Such studies on di- and tripeptides help in understanding the preferred conformations and aggregation patterns of short peptide chains in the solid state.
The crystal structure of glycine itself has been extensively studied, revealing the existence of different polymorphic forms (α, β, γ), each with a unique packing arrangement of the zwitterionic molecules in the crystal lattice. iucr.org These studies underscore the importance of intermolecular interactions, such as hydrogen bonds, in dictating the solid-state architecture.
Computational methods can also be used to predict the likely solid-state structures of peptides. By calculating the energies of different possible conformations and packing arrangements, the most stable crystal structures can be modeled. These predictions, when combined with experimental data from techniques like powder X-ray diffraction, can provide a comprehensive picture of the solid-state structure.
Conformational Dynamics and Flexibility Studies
The conformational dynamics of peptides are crucial for their biological function. For this compound, the two glycine residues impart significant flexibility to the peptide backbone. Glycine, lacking a side chain, can adopt a much wider range of phi (Φ) and psi (Ψ) dihedral angles than other amino acids. wikipedia.org This flexibility is a key characteristic of glycine-containing peptides. wikipedia.orgnih.gov
Studies on model peptides like Gly-Gly-X-Gly-Gly provide insight into the intrinsic conformational preferences that would be at play in this compound. nih.gov Molecular dynamics (MD) simulations show that such peptides in aqueous solutions sample a broad conformational space, including conformations corresponding to polyproline II (PPII), β-strands, and α-helical regions. nih.govnih.govacs.org The specific conformations and their populations are sensitive to the local environment and interactions with solvent molecules. nih.govacs.org The histidine residue, with its larger imidazole side chain, would introduce some steric constraints, locally reducing the conformational freedom compared to a simple triglycine (B1329560) peptide. acs.orgnih.gov
Table 1: Common Conformational States in Flexible Peptides
| Conformational State | Typical Phi (Φ) Angles | Typical Psi (Ψ) Angles | Characteristics |
| Polyproline II (PPII) | -90° to -42° | +100° to +180° | Extended, left-handed helix; prevalent in unfolded proteins and signaling peptides. acs.org |
| β-Strand | -180° to -130° | +130° to +180° | Extended conformation that forms the basis of β-sheets. acs.org |
| Right-handed α-Helix | -90° to -32° | -60° to -14° | Common helical secondary structure in proteins. acs.org |
Protonation States and their Influence on this compound Conformation
The conformation of this compound is highly dependent on the pH of its environment due to its multiple titratable sites: the N-terminal amine, the C-terminal carboxyl group, and the imidazole side chain of histidine. The imidazole ring of histidine has a pKa value of approximately 6.0, meaning its protonation state can change under physiological conditions. wikipedia.orggithub.io
At acidic pH, the N-terminus (NH3+), the histidine side chain (imidazole+), and the C-terminus (COOH) will be protonated. As the pH increases, these groups will deprotonate. The charge distribution across the molecule significantly influences its intramolecular interactions, such as hydrogen bonds and electrostatic forces, thereby altering its preferred conformation. biosynth.com
Spectroscopic and theoretical studies on small glycine peptides have revealed that the site of protonation can vary. acs.orgnih.gov While protonation is commonly assumed to occur at the N-terminal amine, evidence suggests that for peptides like triglycine, isomers can exist where the proton is bound to a backbone amide oxygen. acs.orgnih.gov This change in the protonation site dramatically affects the peptide's vibrational spectra and conformation. For instance, N-terminal protonation in di- and triglycine favors linear structures, whereas in larger glycine peptides (tetra- and pentapeptides), cyclic conformations stabilized by intramolecular hydrogen bonds become more stable. acs.orgnih.gov In this compound, the protonation state of the histidine ring adds another layer of complexity, potentially stabilizing or destabilizing specific folded or extended structures through electrostatic interactions.
Synthesis and Derivatization Strategies for this compound
The synthesis of this compound can be achieved through several methodologies, each with distinct advantages regarding scale, purity, and efficiency.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like this compound. luxembourg-bio.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. luxembourg-bio.comgoogle.com
The standard procedure utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis would commence by attaching the first amino acid, Fmoc-Gly-OH, to a suitable resin, such as a 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin. researchgate.netacs.org The synthesis proceeds through cycles of:
Deprotection: Removal of the N-terminal Fmoc group with a weak base, typically a solution of piperidine (B6355638) in DMF. google.comnih.gov
Coupling: Addition of the next Fmoc-protected amino acid (Fmoc-Gly-OH, then Fmoc-His(Trt)-OH) with the aid of coupling reagents to activate the carboxylic acid group. Common coupling systems include DIC/HOBt or HATU/DIEA. google.comnih.gov
After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups (like the Trityl group on histidine) are removed simultaneously using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS). researchgate.netnih.gov The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). luxembourg-bio.com To improve efficiency and minimize side reactions associated with single amino acid additions, pre-formed dipeptides like Fmoc-Gly-Gly-OH can also be used during the coupling steps. google.com
Table 2: Common Reagents in Fmoc-SPPS of this compound
| Reagent Type | Examples | Purpose |
| Solid Support (Resin) | 2-Chlorotrityl chloride (2-Cl-Trt-Cl), Wang Resin | Insoluble support for peptide chain assembly. google.com |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus during coupling; removed before adding the next amino acid. google.com |
| Side-Chain Protection | Trityl (Trt) for Histidine | Prevents side-chain reactions during synthesis. |
| Coupling Reagents | DIC/HOBt, HBTU, HATU, PyBOP | Facilitate the formation of the peptide bond. researchgate.netnih.gov |
| Deprotection Agent | Piperidine in DMF | Removes the Fmoc group from the N-terminus. google.com |
| Cleavage Cocktail | TFA/TIS/H₂O | Cleaves the completed peptide from the resin and removes side-chain protecting groups. researchgate.netnih.gov |
Liquid-Phase Synthesis Approaches
Liquid-phase or solution-phase peptide synthesis (LPPS/SolPS) offers an alternative to SPPS, particularly for large-scale production. mdpi.com In this classical approach, the peptide is synthesized while remaining dissolved in an organic solvent. The process involves coupling protected amino acid derivatives and removing the protecting groups in a stepwise manner. mdpi.comcsic.es
A modern liquid-phase synthesis of this compound might use Boc (tert-butyloxycarbonyl) protection for the N-terminus. For example, Boc-His(Trt)-OH could be coupled with H-Gly-Gly-OMe using a coupling agent like T3P® (propylphosphonic anhydride). mdpi.com After each coupling step, the product is typically purified to remove excess reagents and byproducts before the N-terminal protecting group is removed (e.g., using TFA for Boc removal) to prepare for the next coupling. The final step involves the saponification of the C-terminal methyl ester and removal of all protecting groups to yield the desired this compound peptide. mdpi.com
Enzymatic Synthesis Facilitation
Enzymatic peptide synthesis is an attractive green chemistry approach that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.govlookchem.com This method offers high regio- and stereoselectivity, minimizing the need for extensive side-chain protection. nih.gov
For this compound, a protease like α-chymotrypsin or papain could be used. lookchem.com The synthesis often proceeds by reacting an amino acid ester (the acyl donor) with another amino acid or peptide (the nucleophile). lookchem.com For instance, the synthesis could be approached by first forming the Gly-Gly dipeptide and then using a specific enzyme to couple a suitable histidine derivative to its N-terminus. The reaction conditions, such as pH, temperature, and solvent, must be carefully optimized to favor the synthesis reaction over the competing hydrolysis of the ester substrate and the newly formed peptide bond. lookchem.com
Targeted Peptide Engineering and Sequence Modification
The this compound sequence can be engineered or modified to create derivatives with tailored properties. These modifications are crucial for applications in bioconjugation, drug delivery, and materials science. biopharmaspec.comnih.gov
N-Terminal Modification: The N-terminal Gly-His sequence is a known target for site-specific modifications. For example, it can be selectively acylated under specific pH conditions, allowing for the attachment of molecules like fluorophores, biotin (B1667282), or linkers for click chemistry. biopharmaspec.comresearchgate.net This enables the creation of precisely labeled peptides for diagnostic or research purposes.
Sequence Analogs: The properties of the peptide can be fine-tuned by substituting one or more of its amino acids. For instance, replacing a glycine with a different amino acid like alanine (B10760859) or cysteine can alter the peptide's flexibility, hydrophobicity, and ability to form secondary structures or covalent linkages. acs.org
Self-Assembling Materials: Peptides are versatile building blocks for creating nanomaterials like hydrogels and nanoparticles. nih.gov By modifying the this compound sequence, for example by adding hydrophobic moieties, it could be engineered to self-assemble into defined nanostructures for applications in tissue engineering or controlled drug release. nih.govfrontiersin.org
N-terminal and C-terminal Chemical Modifications
The termini of a peptide are critical hotspots for chemical modification. The N-terminal α-amino group and the C-terminal carboxylic acid group can be altered to enhance the peptide's therapeutic or diagnostic potential. acs.org
N-terminal Modifications: The N-terminus of this compound is particularly significant due to the presence of the Gly-His sequence. This motif has been exploited for highly selective chemical reactions. The imidazole side chain of histidine can act as an internal base catalyst, facilitating the acylation of the adjacent N-terminal glycine's α-amino group. mdpi.com This allows for site-specific modifications under mild conditions. biopharmaspec.comnih.govresearchgate.net For instance, research has demonstrated the selective acylation of Gly-His tags using reagents like D-gluconic acid δ-lactone (GDL) and specialized 4-methoxyphenyl (B3050149) esters. mdpi.comresearchgate.net Such reactions can introduce functional handles, like an azide (B81097) group via azidogluconolactone, which can then be used for "click chemistry" to attach larger molecules, such as proteins or nanoparticles. biopharmaspec.comnih.gov
Common N-terminal modifications include:
Acetylation: The addition of an acetyl group (Ac-), which neutralizes the positive charge of the N-terminus. This can increase the peptide's stability against degradation by aminopeptidases. bachem.comnih.gov
Fatty Acid Acylation: Attaching long-chain fatty acids like myristoyl or palmitoyl (B13399708) groups (myristoylation or palmitoylation) increases the peptide's lipophilicity, which can enhance its ability to interact with or cross cell membranes. nih.gov
Biotinylation: The conjugation of biotin is a common strategy for labeling and detection, enabling the peptide to be used in various bioassays. genscript.com
C-terminal Modifications: The C-terminal carboxyl group is typically negatively charged at physiological pH. Modifying this terminus can significantly alter the peptide's properties.
Amidation: Converting the C-terminal carboxylic acid (-OH) to a carboxamide (-NH2) is a widespread strategy. bachem.comsigmaaldrich.com This modification neutralizes the negative charge, which can improve metabolic stability by preventing degradation by carboxypeptidases and potentially enhance receptor binding affinity. sigmaaldrich.comnih.gov
Esterification: The formation of a methyl or ethyl ester can also neutralize the C-terminal charge and is another route to modifying peptide activity and solubility. nih.gov
| Modification Type | Terminal | Reagent/Group Example | Purpose/Effect | Reference |
|---|---|---|---|---|
| Acetylation | N-terminal | Acetyl Group (Ac-) | Neutralizes charge, increases stability against aminopeptidases. | bachem.comnih.gov |
| Gluconoylation | N-terminal | Azidogluconolactone | Site-selective modification of Gly-His tags, introduces functional handles for click chemistry. | biopharmaspec.comnih.gov |
| Myristoylation | N-terminal | Myristoyl Group | Increases lipophilicity, enhances membrane interaction. | nih.gov |
| Amidation | C-terminal | Amide Group (-NH2) | Neutralizes charge, increases stability against carboxypeptidases, can improve binding. | sigmaaldrich.comnih.gov |
| Esterification | C-terminal | Methyl/Ethyl Ester | Neutralizes charge, modifies solubility and activity. | nih.gov |
Amino Acid Substitutions and Truncations for Functional Optimization
Structure-activity relationship (SAR) studies involve systematically altering a peptide's amino acid sequence to identify key residues and optimize function. drugdesign.org This can involve replacing amino acids with natural or unnatural alternatives (substitution) or removing them entirely (truncation).
Amino Acid Substitutions: The replacement of an amino acid can be either conservative (substituting with a residue of similar properties) or radical (substituting with a residue of different properties), each having distinct effects on the peptide's structure and function. wikipedia.org
Histidine Substitution: Histidine's imidazole side chain is unique in its ability to act as both a hydrogen bond donor and acceptor and its pKa near physiological pH. khanacademy.orgyoutube.com Replacing His with an amino acid like Alanine (Ala) would remove these properties, likely leading to a significant loss of function if the side chain is critical for receptor interaction or catalysis.
Truncations: Truncation, the shortening of the peptide chain, is a direct way to determine the minimal sequence required for activity. tezu.ernet.in
N-terminal Truncation: Removing the N-terminal Histidine from this compound would result in the dipeptide Gly-Gly-OH. This would eliminate any functions directly mediated by the histidine side chain. Studies on other proteins have shown that N-terminal truncation can significantly impact protein stability and function. nih.gov
C-terminal Truncation: Removing the C-terminal Glycine to produce H-His-Gly-OH would shorten the peptide and could affect its interaction with a target by altering spacing or removing a key binding contact. The truncation of the C-terminal domain in other proteins has been shown to affect protein-membrane interactions and aggregation properties. tezu.ernet.in
| Original Peptide | Modified Peptide Example | Modification Type | Potential Consequence | Reference |
|---|---|---|---|---|
| H-His-Gly-Gly-OH | H-Ala-Gly-Gly-OH | Substitution | Loss of charge and hydrogen bonding capabilities of the imidazole ring; likely alters or abolishes biological activity. | khanacademy.orgwikipedia.org |
| H-His-Gly-Gly-OH | H-His-Ala-Gly-OH | Substitution | Reduces conformational flexibility; may decrease binding affinity if flexibility is required. | nih.gov |
| H-His-Gly-Gly-OH | H-His-Pro-Gly-OH | Substitution | Induces a rigid turn in the peptide backbone, drastically altering conformation and potentially activity. | nih.gov |
| This compound | H-Gly-Gly-OH | Truncation | Complete loss of N-terminal His and its specific functions. | nih.gov |
| This compound | H-His-Gly-OH | Truncation | Shortens the peptide backbone, potentially removing a binding site or altering spatial orientation. | tezu.ernet.in |
Cyclization Strategies for Constrained Conformations
Linear peptides like this compound are often highly flexible, which can be detrimental to biological activity due to a high entropic cost upon binding to a target. Cyclization is a powerful strategy to introduce conformational constraints, which can lead to increased receptor affinity, selectivity, and improved stability against enzymatic degradation. nih.govptfarm.plnih.gov
Several cyclization strategies could be applied to this compound:
Head-to-Tail Cyclization: This involves forming a standard amide (peptide) bond between the N-terminal amine of Histidine and the C-terminal carboxylic acid of Glycine. nih.gov This creates a cyclic tripeptide, significantly reducing the number of accessible conformations. ptfarm.pl This can be achieved in solution under dilute conditions or on a solid support to favor the intramolecular reaction. nih.govresearchgate.net
Side Chain-to-Terminus Cyclization: The imidazole side chain of Histidine could potentially be used as a handle to cyclize the peptide. While less common than amide bond formation, strategies exist to link side chains to either the N- or C-terminus.
Backbone Cyclization: This advanced approach creates a covalent bond between atoms of the peptide backbone, rather than using the termini or side chains. researchgate.nethuji.ac.il For example, a link could be formed between the α-carbon of one residue and the backbone nitrogen of another. This method offers novel ways to constrain peptide structure that are not possible with traditional cyclization. researchgate.nethuji.ac.il
Stapled Peptides: For slightly longer peptides, stapling involves introducing a chemical brace, often an all-hydrocarbon staple, by reacting two amino acid side chains (e.g., two α-methyl, α-alkenyl-amino acids). While typically used for stabilizing α-helices in longer sequences, the principle of using a chemical linker to create a macrocycle is broadly applicable. nih.gov
| Cyclization Strategy | Bond Formation Example | Description | Expected Outcome | Reference |
|---|---|---|---|---|
| Head-to-Tail | Amide bond between N-terminal His and C-terminal Gly | The most common form of peptide cyclization, creating a continuous ring of backbone atoms. | Increased rigidity, enhanced stability, and potentially higher binding affinity. | ptfarm.plnih.gov |
| Disulfide Bridge | Requires introducing two Cysteine residues (e.g., Cys-His-Gly-Gly-Cys) | Oxidation of two thiol groups to form a disulfide bond. A very common method in natural cyclic peptides. | Creates a looped structure with improved conformational stability. | nih.govrsc.org |
| Lactam Bridge | Amide bond between an acidic (Asp/Glu) and basic (Lys) side chain | Requires substituting residues (e.g., His-Asp-Gly-Lys) to form a side-chain to side-chain bridge. | Constrains the peptide conformation in a manner distinct from head-to-tail cyclization. | nih.gov |
| Backbone Cyclization | Link between backbone Nα or Cα atoms | A non-traditional method that creates novel cyclic architectures. | Provides unique conformational constraints and high metabolic stability. | researchgate.nethuji.ac.il |
Coordination Chemistry of H His Gly Gly Oh with Metal Ions
Metal Ion Binding Affinity and Selectivity of H-His-Gly-Gly-OH
The presence of the imidazole (B134444) ring in the histidine residue makes this compound a particularly effective chelating agent for transition metal ions. ru.nl The affinity of this peptide for different metal ions varies, with a pronounced selectivity for certain divalent cations. Studies on similar histidine-containing peptides indicate a high affinity for copper(II) ions, which is a common characteristic of peptides with an N-terminal histidine residue. ru.nl
The binding process is pH-dependent. At low pH, the protonated state of the imidazole ring and the amino group can compete with metal ions for coordination. As the pH increases, deprotonation of these groups enhances the peptide's ability to bind metal ions. The stability of the formed complexes is a key aspect of their chemistry, with transition metal ions like Ni(II) and Cu(II) often forming stable complexes. ru.nl For instance, with Ni(II), complex formation involves the imidazole nitrogen as a crucial anchor point for chelation. ru.nl While comprehensive quantitative binding affinity data for this compound with a wide range of metal ions is specific to experimental conditions, the qualitative preference follows trends observed for similar short peptides, where the coordination is primarily driven by the Lewis acidity of the metal and the nature of the available donor atoms on the peptide.
Spectroscopic Investigations of this compound Metallopeptide Complexes
Spectroscopic techniques are indispensable for elucidating the structure and properties of the transient and stable complexes formed between this compound and metal ions.
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for identifying the formation of metal-peptide complexes and determining their stoichiometry. In the gas phase, various metallated species of histidine-containing peptides can be detected. nih.gov For instance, studies on related peptides have shown the presence of mono-, bi-, and trimetallated species, indicating that multiple metal ions can bind to a single peptide molecule under certain conditions. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide insights into the binding sites of the metal ion, as the presence of the metal can alter the fragmentation pathways of the peptide backbone. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes involving paramagnetic metal ions, such as Cu(II). The EPR spectrum provides detailed information about the coordination environment of the metal ion, including the number and type of coordinating atoms and the geometry of the complex. nih.gov For Cu(II) complexes with histidine-containing peptides, the EPR parameters (g-values and hyperfine coupling constants) are sensitive to the nature of the donor atoms (N or O) in the coordination sphere. nih.govmdpi.com For example, a square-planar geometry with four nitrogen donors (4N) from the amino, imidazole, and two deprotonated peptide amide groups gives rise to characteristic EPR signals. nih.gov This technique has been instrumental in identifying the specific coordination modes of Cu(II) with histidine residues in various peptides, revealing equilibria between different complex species in solution. nih.gov
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the changes in the vibrational modes of the this compound molecule upon metal coordination. These changes can provide direct evidence of the atoms involved in the binding. For example, a shift in the vibrational frequency of the amide C=O stretching mode can indicate its involvement in coordination. nih.gov Infrared multiple photon dissociation (IRMPD) spectroscopy, applied to gas-phase metal-peptide complexes, has been used to distinguish between different binding motifs, such as charge-solvated (CS) and iminol (Im) structures. nih.govresearchgate.net In the CS mode, the metal ion interacts with carbonyl oxygens, while the Im structure involves binding to a deprotonated amide nitrogen. nih.govresearchgate.net These studies reveal how the strength of the metal-ligand interaction influences the preferred coordination structure. nih.govscispace.com
Structural Characterization of Metal-H-His-Gly-Gly-OH Adducts
Determining the precise three-dimensional structure of metal-peptide adducts is crucial for understanding their function and reactivity.
Interactive Data Table: Coordination Properties of Histidine-Containing Peptides with Metal Ions
| Metal Ion | Typical Coordination Number | Preferred Donor Atoms from His-Peptide | Common Geometries | Spectroscopic Technique |
| Cu(II) | 4, 5 | N(amino), N(imidazole), N(amide), O(carbonyl) | Square-planar, Square-pyramidal | EPR, UV-Vis |
| Ni(II) | 4, 6 | N(amino), N(imidazole), N(amide), O(carbonyl) | Square-planar, Octahedral | UV-Vis, CD |
| Zn(II) | 4 | N(amino), N(imidazole), O(carboxylate) | Tetrahedral | NMR |
| Co(II) | 4, 6 | N(amino), N(imidazole), O(carbonyl) | Tetrahedral, Octahedral | UV-Vis |
| K(+) | Variable | O(carbonyl) | Irregular | MS, IRMPD |
Macrochelate Ring Formation Analysis
The formation of stable chelate rings is a defining characteristic of the coordination of this compound with metal ions. These multidentate interactions lead to the creation of macrocyclic structures, significantly enhancing the stability of the resulting metal complexes. The chelate rings most favorably formed involve 5- and 6-membered rings. d-nb.info
In the case of copper (II) ions, the related tripeptide Gly-Gly-His has been shown to form a highly stable 4N coordinate complex. nih.gov This complex involves the N-terminal amine, the imidazole nitrogen of histidine, and two deprotonated amide nitrogens from the peptide backbone, creating a tetragonal coordination geometry preferred by Cu(II). nih.gov This arrangement results in the formation of fused chelate rings, a structural motif known for its high stability. The formation of such a stable 4-coordinate complex has been predicted by quantum mechanical calculations and confirmed using mass spectrometry. nih.gov The high affinity for copper is exemplified by a large binding constant of (8.1 ± 0.4) x 10¹⁰ M⁻¹ at 25°C for the adsorption of copper to a Gly-Gly-His modified electrode. nih.gov
Studies on similar peptides, such as those with a histidine residue, demonstrate the formation of various coordination spheres depending on the conditions. For instance, with Cu(II), a complex with a Cu(N₃O) chromophore can form, involving coordination with three nitrogen atoms (from the terminal amino group, a deprotonated peptide bond, and the imidazole ring) and one oxygen atom. nih.gov The formation of these macrochelate structures is crucial for the peptide's ability to bind and interact with metal ions.
| Characteristic | Finding | Reference |
|---|---|---|
| Coordination Number | 4 | nih.gov |
| Coordinating Atoms | N-terminal amine, imidazole N, two amide N | nih.gov |
| Geometry | Tetragonal | nih.gov |
| Binding Constant (K) | (8.1 ± 0.4) x 10¹⁰ M⁻¹ | nih.gov |
Mechanistic Insights into Metal Ion Coordination by this compound
The mechanism of metal ion coordination by this compound is a stepwise process that is highly dependent on pH. At low pH, the protonated state of the donor groups, particularly the N-terminal amine and the imidazole ring of histidine, can compete with metal ions for binding. As the pH increases, these groups deprotonate, becoming available for coordination.
The initial coordination often involves the N-terminal amino group and the adjacent peptide carbonyl oxygen. As the pH rises further, deprotonation of the peptide amide nitrogens occurs, allowing them to displace the carbonyl oxygen and form a more stable chelate ring with the metal ion. The imidazole side chain of histidine is a particularly potent coordinating ligand, and its involvement is crucial. nih.gov
For different metal ions, distinct binding modes have been observed in related peptides like HisGly. Weakly-binding metal ions such as K⁺, Ba²⁺, and Ca²⁺ tend to favor a charge-solvated mode of chelation, which involves the carbonyl oxygens, the imidazole nitrogen, and possibly the amino nitrogen. nih.govnih.gov In contrast, metal ions like Mg²⁺ and Ni²⁺ can induce an iminol binding mode, which involves the deprotonated amide nitrogen, leading to tetradentate chelation. nih.govnih.gov This tetradentate coordination is the preferred binding mode for Ni(II) in the gas phase. nih.govnih.gov
The coordination process can be summarized in the following general steps:
Initial interaction of the metal ion with the C-terminal carboxylate group and the N-terminal amino group.
With increasing pH, coordination of the imidazole nitrogen of the histidine residue.
Stepwise deprotonation of the amide linkages in the peptide backbone, leading to their coordination with the metal ion and displacement of weaker-bound water molecules or other ligands.
Role of Histidine and Glycine (B1666218) Residues in Metal Chelation
The individual amino acid residues in this compound play distinct and crucial roles in its ability to chelate metal ions.
The histidine residue is of primary importance due to its imidazole side chain. nih.gov The imidazole ring contains two nitrogen atoms, both of which can potentially coordinate with a metal ion. nih.gov This makes histidine a versatile and strong metal-binding residue. d-nb.infomdpi.com It can act as a tridentate ligand, coordinating through the amino group, the imidazole nitrogen, and the peptide nitrogen. nih.gov The ability of histidine to coordinate a wide variety of divalent transition metals, including Cu(II), Zn(II), Ni(II), and Co(II), is well-documented. nih.govacs.org The coordination is pH-dependent, as the imidazole nitrogen needs to be deprotonated to bind the metal. mdpi.com
The glycine residues contribute to the flexibility of the peptide backbone. Glycine is the simplest amino acid, with a hydrogen atom as its side chain, which minimizes steric hindrance. vaia.com This flexibility allows the peptide to adopt the necessary conformation to wrap around a metal ion and form stable chelate rings. The amide nitrogens of the glycine residues are key donor atoms, particularly after deprotonation at higher pH values, leading to strong metal-nitrogen bonds within the chelate structure. nih.govnih.gov
In essence, the histidine residue provides a strong and versatile primary binding site, while the glycine residues offer the structural flexibility and additional donor atoms required for the formation of stable, multi-ring macrochelate complexes.
Theoretical and Computational Modeling of Coordination Geometries
Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the coordination geometries of metal complexes with peptides like this compound. nih.govnih.gov These methods allow for the prediction of the most stable structures, the analysis of bond lengths and angles, and the simulation of spectroscopic properties. nih.govnih.govchemrxiv.org
Computational studies on the related Gly-Gly-His peptide have predicted the formation of a stable 4N coordinate complex with copper, a finding that was subsequently confirmed by experimental data. nih.gov For the dipeptide HisGly, DFT computations have been used in conjunction with infrared multiple photon dissociation (IRMPD) spectroscopy to characterize the structures of gas-phase complexes with various metal ions. nih.govnih.gov These studies have revealed fine details about the different binding modes adopted by different classes of metal ions. nih.govnih.gov
These computational approaches provide invaluable insights that complement experimental findings, helping to elucidate the complex interplay of factors that determine the structure and stability of peptide-metal complexes. chemrxiv.org
| Peptide/System | Metal Ion | Computational Method | Predicted Feature | Reference |
|---|---|---|---|---|
| Gly-Gly-His | Cu(II) | Quantum Mechanical Calculation | Formation of a 4-coordinate complex | nih.gov |
| HisGly | Ni(II), Mg(II) | DFT | Iminol binding with tetradentate chelation | nih.govnih.gov |
| HisGly | K⁺, Ba²⁺, Ca²⁺ | DFT | Charge-solvated chelation mode | nih.govnih.gov |
| Histidine | Mn²⁺, Fe²⁺, Co²⁺ | DFT | Tridentate coordination leading to octahedral geometry with water | nih.gov |
Biochemical Interactions and Functional Mechanisms of H His Gly Gly Oh
Interactions with Biological Macromolecules and Ligands
The functional groups within H-His-Gly-Gly-OH—the imidazole (B134444) ring of histidine, the peptide backbone, and the terminal amine and carboxylate moieties—are the primary drivers of its interactions with larger biological molecules. These interactions are crucial for its biological roles and are mediated by a combination of electrostatic forces, hydrogen bonding, and metal ion coordination.
The interaction of this compound with proteins is governed by the physicochemical properties of its constituent amino acids. wikipedia.org The histidine residue, with its imidazole side chain, is particularly important. The pKa of the imidazole group is close to physiological pH, allowing it to act as both a proton donor and acceptor, facilitating hydrogen bonds and participating in catalytic processes within protein active sites. wikipedia.orgyoutube.com Furthermore, the glycine (B1666218) residues provide significant conformational flexibility to the peptide backbone, enabling it to adapt its shape to fit into various protein binding pockets. youtube.comresearchgate.net
A primary mode of interaction for histidine-containing peptides is through metal ion coordination. Studies on the related peptide, glycylsarcosyl-L-histidylglycine, have shown that it can form stable complexes with copper (II) ions. nih.gov In these complexes, the metal ion coordinates with the nitrogen atoms of the terminal amino group, the imidazole ring, and a deprotonated peptide bond, demonstrating the peptide's capacity to act as a chelating agent. nih.gov This ability to bind metal ions can mediate the peptide's interaction with metalloproteins or influence protein structure and function by modulating metal ion availability. While direct studies on this compound binding to large proteins like albumin are not extensively documented, similar small peptides like Gly-His-Lys (GHK) have been found in association with plasma albumin, suggesting a potential for such interactions. nih.gov
Table 1: Potential Protein Interaction Modalities of this compound
| Interaction Type | Responsible Functional Group(s) | Significance |
|---|---|---|
| Metal Ion Chelation | Imidazole Nitrogen (His), N-terminal Amino Group, Peptide Carbonyls | Interaction with metalloproteins; modulation of metal ion homeostasis. nih.gov |
| Hydrogen Bonding | Imidazole Ring (His), Peptide Backbone (NH and C=O groups), Terminal Groups | Binding to enzyme active sites and protein surfaces. wikipedia.orgrsc.org |
| Electrostatic Interactions | N-terminal Amino Group (+), C-terminal Carboxyl Group (-), Imidazole Ring (+ at pH < 6) | Interaction with charged residues on protein surfaces. wikipedia.org |
| Conformational Flexibility | Glycine Residues | Adaptation to diverse binding site geometries. youtube.comresearchgate.net |
Direct experimental evidence for the binding of this compound to nucleic acids such as DNA or RNA is limited. However, its potential for such interactions can be inferred from the properties of its constituent amino acids and general principles of peptide-nucleic acid recognition.
The phosphate (B84403) backbone of nucleic acids is negatively charged, creating an electrostatic potential that attracts positively charged molecules. nih.gov The histidine residue in this compound can be protonated and carry a positive charge at or below physiological pH, making it a candidate for electrostatic interactions with the DNA or RNA backbone. wikipedia.orgnih.gov Furthermore, research on the interaction preferences between amino acid side chains and modified nucleobases has shown that histidine can form hydrogen bonds with the functional groups on the nucleobase rings, such as the hydroxyl group of 5-hydroxymethylcytosine. nih.gov
Additionally, specific amino acid patterns are often found in proteins that bind nucleic acids. For instance, conserved "shs" patterns, where 's' is a small residue like glycine and 'h' is a hydrophobic residue, have been identified in the helix-turn-helix motifs of DNA-binding proteins. nih.gov The presence of flexible glycine residues in this compound could facilitate the correct positioning of the histidine residue for optimal interaction with the nucleic acid target.
Table 2: Inferred Nucleic Acid Interaction Mechanisms for this compound
| Interaction Type | Responsible Functional Group(s) | Potential Recognition Target |
|---|---|---|
| Electrostatic Attraction | Protonated Imidazole Ring (His) | Phosphate Backbone of DNA/RNA. nih.gov |
| Hydrogen Bonding | Imidazole Ring (His) | Nucleobase functional groups (e.g., on cytosine). nih.gov |
| Structural Role | Glycine Residues | Providing flexibility for optimal binding orientation. nih.gov |
Enzymatic Recognition and Substrate Specificity of this compound
As a tripeptide, this compound is subject to enzymatic modification, primarily through hydrolysis by peptidases. Its defined structure also makes it a useful tool for studying enzyme activity and specificity.
The peptide bonds in this compound are susceptible to cleavage by proteolytic enzymes. The pathway of its degradation is primarily through the action of exopeptidases, which cleave amino acids from the ends of a peptide chain.
Aminopeptidases : These enzymes cleave the N-terminal amino acid. This compound is a potential substrate for aminopeptidases that would release L-histidine, leaving the dipeptide Gly-Gly. Studies have shown that the related dipeptide glycyl-L-histidine is slowly hydrolyzed by leucine (B10760876) aminopeptidase. researchgate.net
Carboxypeptidases : These enzymes act on the C-terminal end of a peptide. Carboxypeptidases can cleave the C-terminal glycine from this compound, yielding the dipeptide H-His-Gly. researchgate.net
Broad-Spectrum Proteases : Enzyme preparations with broad specificity, such as Flavourzyme (derived from Aspergillus oryzae), which possesses both endo- and exoprotease activities, are capable of hydrolyzing a wide range of proteins and peptides and would likely degrade this compound effectively. nih.govnih.gov
Table 3: Potential Enzymatic Hydrolysis Pathways for this compound
| Enzyme Class | Cleavage Site | Products |
|---|---|---|
| Aminopeptidase | Between His and Gly | L-Histidine + Glycylglycine (B550881) researchgate.net |
| Carboxypeptidase | Between Gly and Gly | H-His-Gly + Glycine researchgate.net |
| Dipeptidyl Peptidases | Between Gly and Gly | H-His-Gly + Glycine |
The well-defined chemical structure of this compound makes it a suitable model substrate for characterizing the activity and specificity of various peptidases. researchgate.net By monitoring the rate of disappearance of the tripeptide or the appearance of its hydrolysis products (e.g., histidine or glycine), researchers can quantify enzyme kinetics.
For instance, this compound could be used in assays to:
Screen for novel aminopeptidases or carboxypeptidases.
Determine the Michaelis-Menten constants (Kₘ and k꜀ₐₜ) of a purified peptidase.
Investigate the influence of pH, temperature, or inhibitors on enzyme activity.
To facilitate detection in high-throughput screening (HTS) formats, the peptide could be chemically modified to create a chromogenic or fluorogenic substrate. nih.govthermofisher.com For example, attaching a fluorophore that is quenched when part of the peptide but fluoresces upon cleavage would provide a sensitive and continuous measure of enzyme activity, a technique used for other classes of enzymes. researchgate.net
Table 4: Applications of this compound in Enzyme Assays
| Assay Type | Principle | Enzyme Class Studied |
|---|---|---|
| Kinetic Analysis | Measures rate of substrate consumption or product formation. | Aminopeptidases, Carboxypeptidases. researchgate.net |
| Inhibitor Screening | Measures enzyme activity in the presence of potential inhibitors. | Peptidases. |
| Fluorogenic Assay (Hypothetical) | Cleavage of a modified peptide releases a fluorescent reporter group. | High-throughput screening of peptidases. thermofisher.comresearchgate.net |
Peptides and their analogs can act as inhibitors of enzymes and transporters, often by competing with the natural substrate for binding to the active site. Studies involving peptides related to this compound provide insight into this role.
A study on the jejunal absorption of amino acids in humans demonstrated that while the free amino acid glycine significantly impaired the absorption of L-histidine, the dipeptide glycylglycine had no such inhibitory effect. nih.gov This finding indicates that free amino acids and dipeptides can be recognized by separate transport mechanisms and that a peptide may not inhibit a process that its constituent amino acid does, highlighting the specificity of these interactions. nih.gov
Table 5: Findings from Inhibition Studies with Related Peptides
| Peptide/Protein | Target Process/Enzyme | Observation | Reference |
|---|---|---|---|
| Glycylglycine | L-histidine jejunal absorption | No significant inhibition observed, unlike free glycine. | nih.gov |
| Apo-H-protein (unmodified) | Glycine Cleavage System (GCS) | Inhibited overall GCS activity. | nih.gov |
Supramolecular Recognition and Self-Assembly Processes
The tripeptide this compound, by virtue of its specific sequence of amino acid residues, participates in intricate processes of molecular recognition and self-assembly. These phenomena are governed by a delicate balance of non-covalent interactions, leading to the formation of ordered, higher-level supramolecular structures. The inherent properties of the histidine and glycine residues—namely the aromatic and electrostatically versatile imidazole ring of histidine and the conformational flexibility of glycine—are central to these processes.
Non-Covalent Driving Forces in this compound Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)
The spontaneous organization of this compound molecules into larger architectures is a thermodynamically driven process directed by a combination of weak, non-covalent forces. nih.gov The primary interactions governing this self-assembly are hydrogen bonding and π-π stacking, supplemented by electrostatic and van der Waals forces. libretexts.org
Hydrogen Bonding: Hydrogen bonds are crucial dipole-dipole interactions that play a significant role in defining the structure of self-assembled peptides. libretexts.orgnih.gov In the context of this compound, multiple sites are available for hydrogen bond formation. The peptide backbone contains amide groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). nih.gov These interactions are fundamental to the formation of secondary structures, such as β-sheets, which often serve as the foundational motifs for larger fibrillar assemblies. iris-biotech.de
The glycine residues, due to their lack of a side chain, provide exceptional conformational flexibility. nih.gov This flexibility allows the peptide backbone to adopt conformations that maximize the formation of intermolecular hydrogen bonds, which are key to the stability of the resulting nanostructures. iris-biotech.decdnsciencepub.com The terminal carboxyl (-OH) and amino (-NH2) groups, as well as the nitrogen atoms within the histidine imidazole ring, are also potent sites for hydrogen bonding. nih.gov
Other Non-Covalent Interactions:
Electrostatic Interactions: The protonation state of the histidine imidazole ring (pKa ~6.0) and the terminal amino and carboxyl groups are dependent on the pH of the surrounding environment. This allows for tunable electrostatic interactions (both attractive and repulsive) between peptide molecules, which can be harnessed to control the self-assembly process. researchgate.net
The relative contributions of these non-covalent forces are summarized in the table below.
| Interaction Type | Description | Involved Moieties in this compound | Typical Energy (kJ/mol) |
| Hydrogen Bonding | Attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom. nih.gov | Peptide backbone amides, terminal -NH2 and -COOH groups, Histidine imidazole ring nitrogens. | 5 - 100 rsc.org |
| π-π Stacking | Non-covalent attraction between aromatic rings. mdpi.com | Histidine imidazole rings. | 0 - 50 |
| Electrostatic Interactions | Forces between charged or partially charged groups. rsc.org | Protonated terminal amino group, deprotonated terminal carboxyl group, protonated/deprotonated Histidine imidazole ring. | 1 - 25 rsc.org |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. libretexts.org | All atoms in the peptide structure. | < 5 |
Design Principles for Controlled Supramolecular Architectures
The creation of well-defined supramolecular structures from this compound requires a rational design approach that manipulates the underlying non-covalent interactions. Control over the self-assembly process can be achieved by modifying the molecular building blocks themselves or by adjusting the external environmental conditions. nih.gov
Control via Environmental Factors:
pH Adjustment: The pH of the solution is a powerful tool to control the assembly of this compound. Altering the pH changes the protonation state of the histidine imidazole ring and the terminal groups. This modulates the electrostatic interactions, allowing for the switching between assembled and disassembled states or triggering transitions between different morphologies. researchgate.net For example, at a pH below the pKa of the imidazole ring (~6.0), the ring becomes positively charged, potentially leading to electrostatic repulsion that could inhibit aggregation or favor different packing arrangements compared to the neutral state at higher pH.
Solvent Composition: The choice of solvent can influence hydrophobic interactions and hydrogen bonding patterns, thereby affecting the final assembled structure.
Temperature: Temperature can affect the strength of non-covalent interactions and the kinetics of the assembly process. researchgate.net
Control via Molecular Design: While this article focuses on the specific this compound sequence, general principles for designing peptide-based supramolecular architectures can be applied. These often involve sequence modification to program specific interactions.
Sequence Symmetry and Patterning: The repetitive Gly-Gly motif provides flexibility. Designing peptides with alternating charged and aromatic residues can promote the formation of specific structures like β-sheets driven by a combination of electrostatic, hydrogen bonding, and π-π interactions. mdpi.com
Introduction of Specific Motifs: Incorporating recognized self-assembling motifs into a peptide sequence can predictably guide the formation of desired nanostructures, such as nanotubes or fibrils. researchgate.net The His-Gly-Gly sequence itself can be considered a motif where histidine acts as a potential recognition site and the glycine units provide structural flexibility. iris-biotech.de
The table below outlines key principles for designing and controlling the self-assembly of peptides like this compound.
| Design Principle | Mechanism of Control | Example Application for a His-Gly-Gly System |
| pH Control | Modulates the charge state of the histidine imidazole ring and terminal groups, altering electrostatic interactions. researchgate.net | Inducing fibril formation by shifting pH from a repulsive (e.g., pH 5.0) to an attractive/neutral state (e.g., pH 7.4). |
| Ionic Strength | Salt ions can screen electrostatic charges, reducing repulsion and promoting assembly. | Adding NaCl to a solution of the peptide to encourage aggregation at a pH where molecules would otherwise be electrostatically repulsed. |
| Temperature Variation | Affects the kinetics of assembly and the stability of non-covalent bonds. researchgate.net | Using thermal annealing to promote the formation of more ordered, thermodynamically stable structures. |
| Co-assembly | Introducing a second molecular component that interacts specifically with the peptide to form a hetero-supramolecular structure. | Adding a molecule with a complementary aromatic system to interact with the histidine ring, leading to a co-assembled material. |
By understanding and applying these principles, it is possible to guide the self-assembly of this compound into a variety of supramolecular architectures with tailored properties and functions.
Stability, Degradation, and Environmental Interactions of H His Gly Gly Oh
Factors Influencing H-His-Gly-Gly-OH Stability
The chemical integrity of this compound is governed by a combination of factors that can either promote degradation or enhance its stability. The most prominent among these are pH, temperature, and the presence of radical species.
pH: The pH of the solution dictates the protonation state of the ionizable groups in the peptide: the N-terminal amino group, the C-terminal carboxyl group, and the imidazole (B134444) side chain of histidine. The imidazole ring of histidine has a pKa of approximately 6.0, meaning it undergoes a change in charge around neutral pH. wikipedia.org Changes in the charge distribution can affect the peptide's susceptibility to hydrolysis. As demonstrated in model systems, the dimerization rate of glycine (B1666218), which involves peptide bond formation, is minimal in the pH range of 3-7 but increases dramatically in alkaline conditions, peaking around pH 9.8. researchgate.net This implies that the reverse reaction, hydrolysis, is also highly pH-dependent, with increased rates at both acidic and alkaline extremes. In freezing solutions, the crystallization of buffer components can lead to significant pH shifts, which can in turn affect the stability of peptides present in the formulation. nih.gov
Temperature: Temperature has a profound effect on the kinetics of degradation reactions. An increase in temperature generally accelerates the rate of chemical reactions, including peptide bond hydrolysis. acs.org Studies on glycine have shown that equilibrium constants for protonation decrease as temperature increases. nih.gov For the dimerization of glycine, the rate was shown to increase with temperature, with experiments conducted between 120°C and 180°C. researchgate.net While these are high temperatures, the principle holds that thermal energy increases the likelihood of overcoming the activation energy barrier for hydrolysis, reducing the half-life of the peptide.
Interactive Table: Influence of Temperature on Glycine Dimerization at pH 9.8 This table illustrates the general principle that reaction rates for peptides increase with temperature.
| Temperature (°C) | Relative Dimerization Rate |
| 120 | Low |
| 140 | Medium |
| 160 | High |
| 180 | Very High |
| Source: Adapted from studies on glycine dimerization kinetics. researchgate.net |
Radical species, particularly reactive oxygen species (ROS), are a significant threat to the stability of this compound, primarily through the oxidative degradation of the histidine residue. nih.gov However, the same chemical properties that make the peptide susceptible to oxidation also endow it with potential antioxidant capabilities.
The imidazole ring of histidine can act as a scavenger of free radicals. researchgate.net Peptides containing histidine can react with hydroxyl radicals, effectively neutralizing them and protecting other vital molecules from oxidative damage. This reactivity suggests that this compound could function as an antioxidant. The mechanism of action often involves donating a hydrogen atom to the radical, which stabilizes the radical and results in the formation of a less reactive peptide radical. Polyhydroxylated phenolic compounds, which are potent antioxidants, function similarly by donating a hydrogen atom from a hydroxyl group. researchgate.net
Furthermore, the histidine residue can chelate metal ions like copper (Cu²⁺) and iron (Fe²⁺). biosynth.com Since these metal ions can participate in Fenton-like reactions to produce highly damaging hydroxyl radicals, chelation by the peptide can sequester them and prevent radical formation. nih.gov This metal-chelating ability is a key mechanism of antioxidant activity for many compounds. Therefore, this compound may exert antioxidant effects both by directly scavenging radicals and by chelating pro-oxidant metal ions. Some studies have shown that even simple glycine-containing peptides, like triglycine (B1329560), possess antioxidant properties. medchemexpress.com
Biorelevant Stability Studies in Model Systems
The stability of this compound in biological environments is a critical determinant of its physiological activity and fate. Biorelevant model systems, such as simulated gastrointestinal fluids and plasma, are employed to investigate the susceptibility of the peptide to enzymatic degradation and chemical hydrolysis, providing insights into its potential degradation pathways and pharmacokinetic profile in vivo. These in vitro studies are essential for understanding the metabolic fate of this compound and for the development of strategies to enhance its stability if required for therapeutic applications.
Research into the stability of small peptides indicates that their structure, particularly the N-terminal amino acid, significantly influences their half-life in plasma. For instance, dipeptides with an N-terminal glycine residue have been observed to have a longer half-life compared to those with other amino acids like alanine (B10760859). This suggests that the glycine component of this compound may confer a degree of stability against rapid degradation by plasma hydrolases.
The stability of peptides in biorelevant media is a complex interplay of factors including pH, enzymatic activity, and interaction with other biological molecules. The tables below summarize hypothetical stability data for this compound in two key biorelevant model systems, based on typical degradation patterns observed for similar small peptides.
Table 1: Stability of this compound in Simulated Intestinal Fluid (SIF) at 37°C
| Time (minutes) | % Remaining this compound | Major Degradation Products |
| 0 | 100% | - |
| 30 | 85% | His-Gly, Gly-OH |
| 60 | 65% | His-Gly, Gly-OH, His, Gly |
| 120 | 40% | His, Gly |
| 240 | 15% | His, Gly |
Table 2: Stability of this compound in Human Plasma at 37°C
| Time (hours) | % Remaining this compound | Potential Cleavage Sites |
| 0 | 100% | - |
| 1 | 90% | His-Gly bond |
| 2 | 78% | His-Gly bond, Gly-Gly bond |
| 4 | 60% | His-Gly bond, Gly-Gly bond |
| 8 | 35% | His-Gly bond, Gly-Gly bond |
| 24 | <10% | His-Gly bond, Gly-Gly bond |
Note: The data presented in these tables are illustrative and intended to represent typical degradation profiles for a tripeptide of this nature in biorelevant model systems. Actual experimental results may vary.
Advanced Research Methodologies and Potential Applications in Peptide Science
Advanced Spectroscopic and Analytical Characterization Techniques
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding interactions in solution. springernature.com By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. springernature.comnih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. springernature.comazom.com
The technique involves titrating a solution of one molecule (the ligand) into a solution of another (the macromolecule) at constant temperature and pressure. azom.com The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of this binding isotherm provides information about the binding affinity, while the magnitude of the heat change is related to the enthalpy of binding. azom.com For instance, a sigmoidal binding isotherm is typically observed for interactions with moderate to high affinity, allowing for accurate determination of thermodynamic parameters. nih.gov
In the context of H-His-Gly-Gly-OH, ITC could be employed to study its interactions with metal ions, such as copper (II), to which similar histidine-containing peptides are known to bind. For example, studies on the peptides Asp-Ala-His-Lys (DAHK) and Gly-His-Lys (GHK) have successfully used ITC to determine the energetics of their binding to Cu(II). nih.gov Such experiments would provide valuable data on the forces driving the interaction, whether it is enthalpically or entropically driven. nih.gov
Table 1: Key Thermodynamic Parameters Determined by ITC
| Parameter | Description | Information Gained |
| Binding Affinity (Ka) | The equilibrium constant for the association of the ligand and macromolecule. | Strength of the binding interaction. |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. | Insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) involved. |
| Stoichiometry (n) | The number of ligand molecules that bind to one macromolecule. | The molar ratio of the interacting species in the complex. |
| Gibbs Free Energy (ΔG) | A measure of the spontaneity of the binding process. | The overall stability of the complex. |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | Information about conformational changes and the role of solvent reorganization. |
This table provides a summary of the primary thermodynamic parameters that can be obtained from an ITC experiment and their significance in understanding molecular interactions.
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to measure the size distribution of particles in a solution. patsnap.com It is particularly valuable for assessing the aggregation state of peptides and proteins, as aggregation is a common issue affecting their stability and function. diva-portal.org The technique works by illuminating a sample with a laser and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the particles. wyatt.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. patsnap.com By analyzing these fluctuations, DLS can determine the hydrodynamic radius (Rh) of the particles in the sample. wyatt.com
For this compound, DLS can be utilized to monitor its propensity to form aggregates under various conditions, such as changes in pH, temperature, or concentration. This is crucial for pre-formulation studies and for ensuring the quality and stability of peptide-based therapeutics. nih.gov The formation of aggregates would be indicated by an increase in the measured particle size over time or under specific stress conditions. nih.gov DLS is sensitive enough to detect early-stage aggregation, allowing for the identification of conditions that promote or inhibit this process. patsnap.com
Table 2: Application of DLS in Peptide Aggregation Studies
| Parameter Measured | Significance for this compound |
| Hydrodynamic Radius (Rh) | Provides a measure of the effective size of the peptide or its aggregates in solution. |
| Polydispersity Index (PDI) | Indicates the width of the particle size distribution. A low PDI suggests a monodisperse sample, while a high PDI indicates a heterogeneous sample with multiple particle sizes, potentially due to aggregation. |
| Intensity Distribution | Shows the relative scattering intensity of different particle sizes. The appearance of larger species can signal the onset of aggregation. |
This table outlines the key parameters measured by DLS and their relevance in assessing the aggregation behavior of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is an essential tool in peptide science for assessing the purity of synthetic peptides and for monitoring their degradation over time. evitachem.comnih.gov A stability-indicating HPLC method is one that can separate the intact peptide from its degradation products, allowing for an accurate assessment of its stability under various stress conditions.
The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The different components in the sample interact differently with the stationary phase, causing them to separate as they flow through the column. A detector is used to identify and quantify the separated components as they elute from the column.
For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed to determine its purity after synthesis and to study its degradation profile. nih.gov Stress testing, involving exposure of the peptide to conditions such as heat, light, oxidation, and varying pH levels, can be performed to induce degradation. The resulting chromatograms would show the peak for the intact this compound and any new peaks corresponding to degradation products. By monitoring the decrease in the area of the parent peptide peak and the increase in the areas of the degradation product peaks over time, the degradation kinetics can be studied. nih.gov
Table 3: Typical Stress Conditions for HPLC Degradation Studies
| Stress Condition | Purpose | Potential Degradation Pathways for this compound |
| Acidic/Basic Hydrolysis | To assess stability at different pH values. | Peptide bond cleavage, deamidation, or racemization. |
| Oxidation | To evaluate susceptibility to oxidative degradation. | Modification of the histidine imidazole (B134444) ring. |
| Thermal Stress | To determine stability at elevated temperatures. | Various degradation reactions, including hydrolysis and aggregation. |
| Photolytic Stress | To assess stability upon exposure to light. | Photodegradation of susceptible amino acid residues. |
This table summarizes common stress conditions used in HPLC stability studies and the potential degradation pathways that could be relevant for this compound.
Computational and Molecular Simulation Approaches
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) have become powerful tools for studying peptides, providing insights that complement experimental findings. arxiv.org These calculations can determine various molecular properties, including optimized geometries, electronic energies, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. nih.gov
For this compound, quantum chemical calculations can be employed to:
Determine the most stable conformation: By calculating the energies of different possible arrangements of the atoms, the lowest energy (most stable) structure can be identified.
Analyze the electronic properties: The distribution of electron density, dipole moment, and molecular electrostatic potential can be calculated to understand the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. nih.gov
Predict reactivity: The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors, which provide information about the molecule's tendency to donate or accept electrons. nih.gov This can be useful in predicting how this compound might interact with other molecules or metal ions.
Simulate spectroscopic properties: Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to aid in structural characterization. nih.gov
For instance, studies on glycine (B1666218) have utilized DFT to investigate its interaction with metal oxides, demonstrating how these calculations can elucidate the nature of intermolecular interactions and changes in electronic properties upon binding. nih.gov
Table 4: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Relevance for this compound |
| Total Energy | The calculated electronic energy of the molecule. | Used to determine the most stable conformation and to calculate reaction energies. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | Provides insight into the molecule's solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, indicating sites for potential interactions. nih.gov |
This table highlights some of the important parameters that can be obtained from quantum chemical calculations and their significance for understanding the properties of this compound.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and interactions of biomolecules like peptides in their native environment, typically water. nih.gov
For this compound, MD simulations can be used to:
Explore the conformational landscape: Peptides are often flexible molecules that can adopt multiple conformations in solution. MD simulations can reveal the different shapes the peptide can assume and the transitions between them. mdpi.com
Study interactions with solvent: The simulations can provide a detailed picture of how water molecules are organized around the peptide and the role of hydration in its structure and dynamics.
Investigate peptide-peptide interactions: By simulating multiple peptide molecules, the initial stages of aggregation can be studied at the atomic level, providing insights into the mechanisms of self-assembly. researchgate.net
Analyze binding to other molecules: The interaction of this compound with other molecules, such as metal ions or larger biomolecules, can be simulated to understand the binding process, the stability of the complex, and the specific residues involved in the interaction.
MD simulations have been widely used to study the behavior of peptides and proteins, providing insights into their flexibility, folding, and interactions. chemrxiv.org For example, simulations of glycine in aqueous solutions have been used to investigate its aggregation behavior and the formation of clusters. nih.gov
Table 5: Information Gained from Molecular Dynamics Simulations
| Type of Analysis | Description | Insights for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability and conformational changes of the peptide during the simulation. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions of the peptide. nih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of the peptide's structure. | Provides information about the overall shape and folding of the peptide. nih.gov |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds within the peptide and with surrounding molecules. | Reveals key interactions that stabilize the peptide's structure and its complexes. nih.gov |
This table summarizes some of the common analyses performed on MD simulation trajectories and the type of information they can provide about the conformational dynamics and interactions of this compound.
Free Energy Landscape Analysis
Free energy landscape (FEL) analysis is a powerful computational methodology used to explore the conformational space of molecules, including peptides like this compound. This approach provides a map of the different conformational states a peptide can adopt and the energetic barriers between them. The function of a biomolecule is intrinsically linked to its structure and dynamics, which can be described by its free energy landscape. diva-portal.org This landscape maps the relative probabilities of the peptide adopting various conformations. diva-portal.org
The process typically involves performing molecular dynamics (MD) simulations to generate a large ensemble of peptide conformations. nih.govacs.org These simulations track the atomic movements of the peptide over time, governed by a force field that approximates the potential energy of the system. plos.org From the trajectory of these simulations, relevant collective variables (CVs) or reaction coordinates are chosen to describe the important conformational changes. These CVs can be, for example, dihedral angles, the radius of gyration, or the root-mean-square deviation (RMSD) from a reference structure. nih.govaip.org
The free energy is then calculated as a function of these CVs, often using methods like principal component analysis (PCA) to reduce the dimensionality of the data. nih.govnih.gov The resulting FEL is a multi-dimensional surface where the valleys correspond to stable or metastable conformational states (low energy) and the hills represent the energetic barriers that must be overcome for the peptide to transition between these states. nih.gov The stability of a protein's structure is defined by its Gibbs free energy, which is a function of enthalpy and entropy, allowing for the analysis of different conformational states that are crucial for the protein's structure-function correlation. nih.gov
While specific free energy landscape analyses for the tripeptide this compound are not extensively detailed in the readily available literature, the methodologies are well-established for small peptides. plos.orgmdpi.com Such an analysis for this compound would provide valuable insights into its intrinsic flexibility, the preferred conformations in different solvent environments, and the energetic pathways for conformational transitions. This information is fundamental for understanding its chemical behavior and for its rational application in peptide science.
Potential Research Applications in Peptide Science and Design
This compound as a Model Compound for Fundamental Peptide Chemistry Research
The tripeptide this compound serves as a valuable model compound for fundamental research in peptide chemistry due to its relatively simple structure that incorporates key features of larger peptides. Its composition of a histidine residue and two glycine residues allows for the investigation of specific chemical and physical properties in a well-defined system.
One of the primary uses of this tripeptide as a model is in the study of the conformational tendencies of peptide backbones. mdpi.comnih.gov The glycine residues provide significant conformational flexibility, allowing researchers to explore a wide range of backbone dihedral angles (phi and psi). This flexibility is a key aspect of protein folding and dynamics. researchgate.net By studying the conformational preferences of this compound through techniques like NMR spectroscopy and computational modeling, scientists can gain insights into the intrinsic factors that govern the secondary structure of peptides.
Furthermore, the presence of the histidine residue with its imidazole side chain makes this compound an excellent model for investigating the role of specific amino acid side chains in peptide and protein function. The imidazole group can act as a proton donor or acceptor at physiological pH, making it a crucial component in many enzyme active sites and a key player in pH-dependent conformational changes. mdpi.com The prebiotic synthesis of histidyl-histidine and its catalytic activity in forming glycyl-glycine underscore the potential significance of histidine-containing peptides in early biochemical processes. nih.gov
The simplicity of this compound also makes it an ideal candidate for testing and refining computational chemistry methods. mdpi.com Developing accurate force fields for molecular dynamics simulations is a critical area of research, and small, well-characterized peptides like this one provide a benchmark for validating the performance of these computational models against experimental data.
Design Component for Novel Peptide Sequences and Analogs
The this compound sequence can serve as a fundamental building block or a structural motif in the design of novel peptide sequences and their analogs with tailored properties. mdpi.commdpi.com The unique characteristics of its constituent amino acids make this tripeptide a versatile component for creating peptides with specific functions.
The histidine residue, with its imidazole side chain, is a key element in this context. It can be incorporated into peptide sequences to introduce pH-sensitivity, metal-binding capabilities, or catalytic activity. mdpi.com The design of peptidomimetics with specific conformations and topographical properties is a major focus in medicinal chemistry, where the peptide backbone acts as a scaffold to hold the interacting side chains in the correct spatial orientation. mdpi.com The His-Gly-Gly motif can be strategically placed within a larger peptide sequence to create a localized region of flexibility and functionality.
The glycine residues contribute to the adaptability of the peptide backbone. In peptide design, controlling the flexibility of the peptide chain is crucial for achieving the desired binding affinity and specificity to a target molecule. thermofisher.com The inclusion of glycine can act as a "hinge" or a "linker" between more structured domains of a larger peptide, allowing for optimal positioning of key interacting residues. chinesechemsoc.org
Furthermore, the this compound sequence can be systematically modified to create a library of peptide analogs. arxiv.org For instance, the glycine residues can be substituted with other amino acids to modulate the flexibility and steric properties of the peptide. nih.gov Similarly, the histidine residue can be replaced with non-natural amino acids or modified to fine-tune its electronic and binding properties. mdpi.com This systematic approach allows for the exploration of structure-activity relationships and the optimization of peptide-based drug candidates. The principles of peptide design often involve starting with a known functional motif and making incremental changes to enhance its properties. nih.gov
Exploration in Bioinorganic Chemistry Research
The tripeptide this compound is of significant interest in the field of bioinorganic chemistry, primarily due to the strong metal-coordinating ability of the histidine residue. nih.gov The imidazole side chain of histidine is a well-known ligand for a variety of metal ions, including biologically relevant ones like copper(II) and nickel(II). novoprolabs.commol-scientific.com This makes this compound an excellent model system for studying the interactions between metal ions and peptides, which is fundamental to understanding the roles of metals in biological systems. libretexts.orgnih.govacs.org
Research has shown that peptides containing the Gly-Gly-His sequence are effective at binding Cu(II) and Ni(II) ions. novoprolabs.commol-scientific.com The coordination of these metal ions to the peptide can involve the imidazole nitrogen, the N-terminal amino group, and the amide nitrogens of the peptide backbone. nih.gov The specific coordination geometry and stability of the resulting metallopeptide complexes can be investigated using various spectroscopic techniques, such as UV-Vis, circular dichroism, and NMR, as well as computational methods. nih.govru.nl
The study of these metal complexes provides insights into the structure and function of metalloproteins and metalloenzymes, where metal ions play crucial roles in catalysis, electron transfer, and structural stability. nih.gov For example, the interaction of this compound with copper ions can serve as a simplified model for the copper-binding sites in proteins like superoxide dismutase or cytochrome c oxidase. The Gly-Gly-His (GGH) motif, when immobilized on a surface, can be used for the specific detection of copper ions. researchgate.net
Furthermore, the redox properties of the metal-peptide complexes can be explored. The Ni(II) complex of Gly-Gly-His has been shown to mediate protein crosslinking through oxidative processes. novoprolabs.commol-scientific.com This has implications for understanding oxidative damage in biological systems and for the design of artificial metalloenzymes with specific catalytic activities. The ability to fine-tune the properties of the metal center by modifying the peptide sequence makes these systems attractive for the development of new catalysts and sensors.
Below is a table summarizing the coordination properties of this compound with selected metal ions:
| Metal Ion | Potential Coordinating Groups | Research Significance |
| Copper(II) | Imidazole nitrogen, N-terminal amino group, amide nitrogens | Model for copper-binding proteins, potential for catalytic applications. novoprolabs.comresearchgate.net |
| Nickel(II) | Imidazole nitrogen, N-terminal amino group, amide nitrogens | Study of redox activity, model for nickel-containing enzymes. novoprolabs.commol-scientific.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
